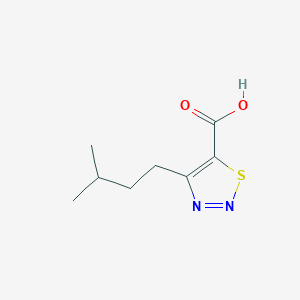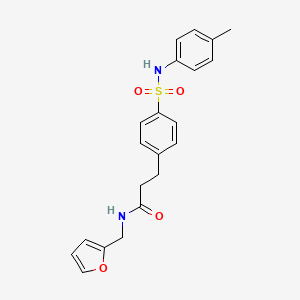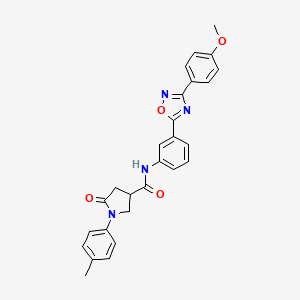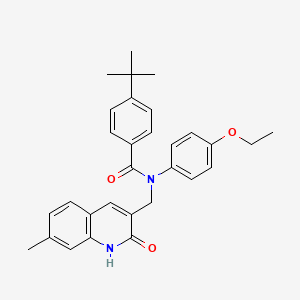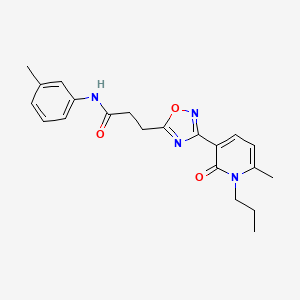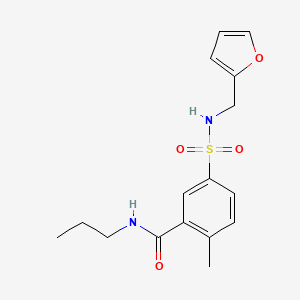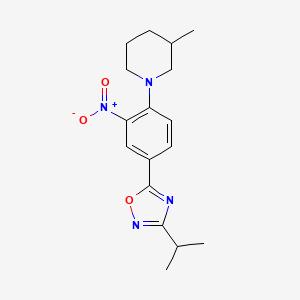
3-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPIPNO and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BPIPNO is not fully understood. However, studies have shown that BPIPNO induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. BPIPNO also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
BPIPNO has been shown to have various biochemical and physiological effects. Studies have shown that BPIPNO has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BPIPNO also has antioxidant activity by scavenging free radicals and preventing oxidative damage. In addition, BPIPNO has been shown to have neuroprotective activity by reducing neuronal damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPIPNO is its potent anticancer activity. BPIPNO has been shown to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. However, BPIPNO has some limitations for lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. In addition, BPIPNO has not been extensively studied in animal models, and its toxicity profile is not well understood.
Orientations Futures
There are several future directions for the research of BPIPNO. One of the main directions is to investigate the toxicity profile of BPIPNO in animal models. This will help to determine the safe dosage range of BPIPNO for human use. Another direction is to investigate the pharmacokinetics of BPIPNO, including its absorption, distribution, metabolism, and excretion in vivo. This will help to determine the optimal administration route and dosage regimen for BPIPNO. Finally, further studies are needed to investigate the anticancer activity of BPIPNO in animal models and clinical trials. This will help to determine the potential of BPIPNO as a novel anticancer agent.
Méthodes De Synthèse
The synthesis of BPIPNO has been achieved using various methods. One of the most common methods involves the reaction of 4-(4-benzylpiperazin-1-yl)-3-nitrobenzoic acid with pyridine-2-carbohydrazide in the presence of triethylamine. The resulting product is then treated with phosphorus oxychloride to obtain BPIPNO.
Applications De Recherche Scientifique
BPIPNO has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of BPIPNO is in the field of cancer research. Studies have shown that BPIPNO has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-5-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-30(32)22-16-19(23-26-24(33-27-23)20-8-4-5-11-25-20)9-10-21(22)29-14-12-28(13-15-29)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVVEAGYHGXDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CC=CC=N5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)
